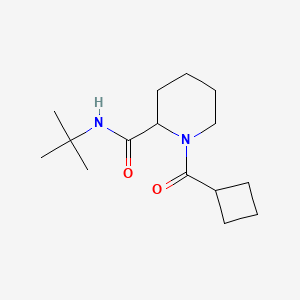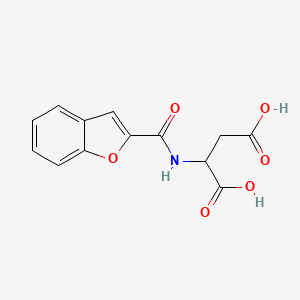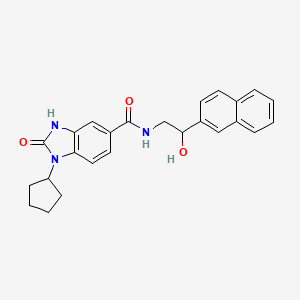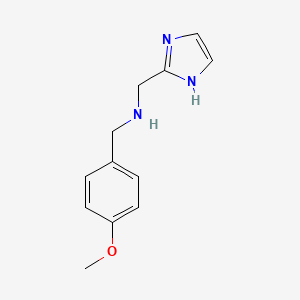
N-tert-butyl-1-(cyclobutanecarbonyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-1-(cyclobutanecarbonyl)piperidine-2-carboxamide, commonly known as Boc-2-piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Boc-2-piperidone is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a carbonyl group in its structure. This property makes it useful in the synthesis of various compounds.
Biochemical and Physiological Effects:
Boc-2-piperidone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions. It has also been shown to be soluble in various organic solvents, which makes it useful in various experimental procedures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-2-piperidone in lab experiments is its relatively simple synthesis method. It is also relatively cheap and readily available from various suppliers. However, one of the limitations of using Boc-2-piperidone is its limited solubility in water, which can make it difficult to use in certain experimental procedures.
Orientations Futures
There are several future directions for the use of Boc-2-piperidone in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of new amino acids and peptides. In addition, further studies can be conducted to determine its biochemical and physiological effects, which can lead to the development of new applications for this compound.
Conclusion:
In conclusion, Boc-2-piperidone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, low toxicity, and stability make it useful in various experimental procedures. Further studies are needed to determine its full potential in various fields and to develop new applications for this compound.
Méthodes De Synthèse
Boc-2-piperidone can be synthesized by reacting piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Boc-2-piperidone. This synthesis method is relatively simple and has been used by many researchers to obtain Boc-2-piperidone for their experiments.
Applications De Recherche Scientifique
Boc-2-piperidone has been extensively used in scientific research due to its potential applications in various fields. It has been used as a precursor in the synthesis of various compounds such as amino acids, peptides, and alkaloids. It has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
N-tert-butyl-1-(cyclobutanecarbonyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-15(2,3)16-13(18)12-9-4-5-10-17(12)14(19)11-7-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPZROFPSVJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCN1C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)
![1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7562967.png)


![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)


![[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7563005.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7563007.png)
![N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B7563021.png)
![[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)